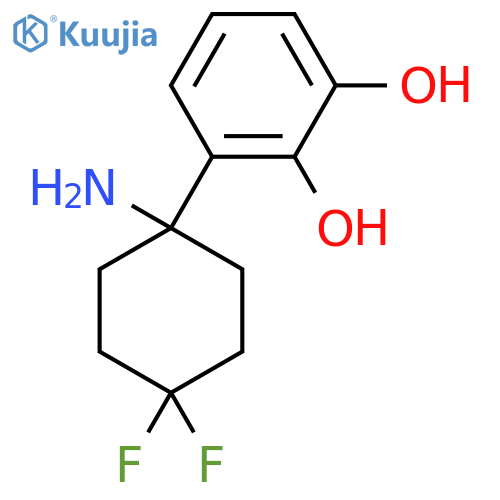

Cas no 2228608-05-5 (3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol)

2228608-05-5 structure

商品名:3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol

- EN300-1969053

- 2228608-05-5

-

- インチ: 1S/C12H15F2NO2/c13-12(14)6-4-11(15,5-7-12)8-2-1-3-9(16)10(8)17/h1-3,16-17H,4-7,15H2

- InChIKey: JTTNUDWCVYIAPC-UHFFFAOYSA-N

- ほほえんだ: FC1(CCC(C2C=CC=C(C=2O)O)(CC1)N)F

計算された属性

- せいみつぶんしりょう: 243.10708505g/mol

- どういたいしつりょう: 243.10708505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 66.5Ų

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1969053-0.05g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 0.05g |

$1344.0 | 2023-09-16 | ||

| Enamine | EN300-1969053-5.0g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 5g |

$4641.0 | 2023-06-02 | ||

| Enamine | EN300-1969053-10g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 10g |

$6882.0 | 2023-09-16 | ||

| Enamine | EN300-1969053-5g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 5g |

$4641.0 | 2023-09-16 | ||

| Enamine | EN300-1969053-0.5g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 0.5g |

$1536.0 | 2023-09-16 | ||

| Enamine | EN300-1969053-2.5g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 2.5g |

$3136.0 | 2023-09-16 | ||

| Enamine | EN300-1969053-1g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 1g |

$1599.0 | 2023-09-16 | ||

| Enamine | EN300-1969053-10.0g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 10g |

$6882.0 | 2023-06-02 | ||

| Enamine | EN300-1969053-1.0g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 1g |

$1599.0 | 2023-06-02 | ||

| Enamine | EN300-1969053-0.1g |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol |

2228608-05-5 | 0.1g |

$1408.0 | 2023-09-16 |

3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol 関連文献

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

2228608-05-5 (3-(1-amino-4,4-difluorocyclohexyl)benzene-1,2-diol) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 506-17-2(cis-Vaccenic acid)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量